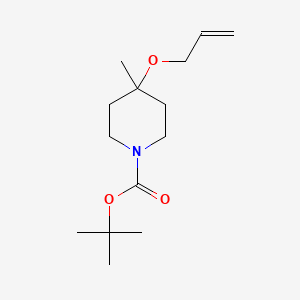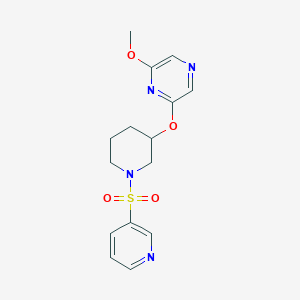
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” is a complex organic compound containing a potassium ion, a fluoropyridine group, and an oxadiazole group . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The fluoropyridine group would contribute to the aromaticity of the compound, while the oxadiazole group would introduce additional heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The presence of the oxadiazole group could also influence its properties .Applications De Recherche Scientifique
Synthesis and Properties
Clean One-Pot Synthesis of 1,2,4-Oxadiazoles
Potassium fluoride has been identified as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering advantages such as simple operation and convenient product separation. This work highlights a one-pot method using microwave irradiation under solvent-free conditions, showcasing the potential for efficient synthesis techniques in developing oxadiazole derivatives (S. Rostamizadeh et al., 2010).
Herbicidal Activity
Herbicidal Activity of Oxadiazole Derivatives
A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated moderate to high herbicidal activity against graminaceous plants. This underscores the potential agricultural applications of such compounds, highlighting their importance beyond pharmaceutical uses (H. Tajik & A. Dadras, 2011).
Anticancer and Antimicrobial Activity
Cytotoxic and Antimicrobial Properties
The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes in the presence of potassium carbonate demonstrated antiproliferative activities against human cell lines, suggesting potential for cancer treatment. Additionally, some novel 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives showed weak antimicrobial activity, indicating the broad spectrum of biological activities associated with oxadiazole derivatives (Carlos Jonnatan Pimentel Barros et al., 2014); (O. Ates et al., 1998).
Sensory Properties to Fluoride Anion
Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s
The synthesis of highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated the ability to bind fluoride anion selectively, showcasing the potential for developing new materials with specific sensory properties (J. Ding & M. Day, 2006).
Mécanisme D'action
Orientations Futures
The development of new fluorinated compounds is an active area of research, due to their interesting physical, chemical, and biological properties . This compound, with its combination of a fluoropyridine and an oxadiazole group, could potentially be of interest in various fields, including pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZIVJYIQMKQPL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FKN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)


![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)